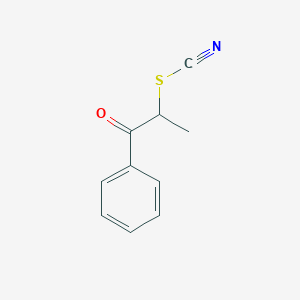
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester is an organic compound with the molecular formula C10H9NOS It is a derivative of thiocyanate, characterized by the presence of a thiocyanate group (-SCN) attached to a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester typically involves the reaction of 1-Methyl-2-oxo-2-phenylethyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiocyanate derivatives.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2-Phenylindolizine
Uniqueness
Thiocyanic acid, 1-methyl-2-oxo-2-phenylethyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Propiedades
Número CAS |
21486-46-4 |
|---|---|
Fórmula molecular |
C10H9NOS |
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
(1-oxo-1-phenylpropan-2-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c1-8(13-7-11)10(12)9-5-3-2-4-6-9/h2-6,8H,1H3 |
Clave InChI |
MMLHCZBXGMTTPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)SC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















